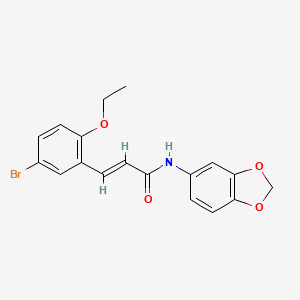(2E)-N-(2H-1,3-BENZODIOXOL-5-YL)-3-(5-BROMO-2-ETHOXYPHENYL)PROP-2-ENAMIDE
CAS No.: 685850-37-7
Cat. No.: VC7681700
Molecular Formula: C18H16BrNO4
Molecular Weight: 390.233
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 685850-37-7 |
|---|---|
| Molecular Formula | C18H16BrNO4 |
| Molecular Weight | 390.233 |
| IUPAC Name | (E)-N-(1,3-benzodioxol-5-yl)-3-(5-bromo-2-ethoxyphenyl)prop-2-enamide |
| Standard InChI | InChI=1S/C18H16BrNO4/c1-2-22-15-6-4-13(19)9-12(15)3-8-18(21)20-14-5-7-16-17(10-14)24-11-23-16/h3-10H,2,11H2,1H3,(H,20,21)/b8-3+ |
| Standard InChI Key | LLKIZGBCWPSDQG-FPYGCLRLSA-N |
| SMILES | CCOC1=C(C=C(C=C1)Br)C=CC(=O)NC2=CC3=C(C=C2)OCO3 |
Introduction
Structural Characteristics and Nomenclature
The compound’s IUPAC name, (2E)-N-(2H-1,3-benzodioxol-5-yl)-3-(5-bromo-2-ethoxyphenyl)prop-2-enamide, delineates its core components:
-
Benzodioxole ring: A 1,3-benzodioxole system fused at the 5-position, serving as the amide nitrogen substituent.
-
Propenamide backbone: An (E)-configured α,β-unsaturated amide linkage.
-
5-Bromo-2-ethoxyphenyl group: A bromine atom at the 5-position and an ethoxy group at the 2-position of the phenyl ring.
Molecular Formula and Weight
-
Molecular Formula:
-
Molecular Weight: 411.25 g/mol (calculated using atomic masses: C=12.01, H=1.008, Br=79.90, N=14.01, O=16.00).
Table 1: Structural Comparison with Analogous Compounds
The target compound distinguishes itself through its 5-bromo-2-ethoxyphenyl group, which introduces steric and electronic effects distinct from methoxy or unsubstituted phenyl analogs .
Synthesis and Production
While no explicit synthesis routes for this compound are documented, its structure suggests a multi-step approach involving:
Key Synthetic Steps
-
Formation of the Benzodioxole Ring:
-
Derived from catechol via acid-catalyzed cyclization with formaldehyde.
-
-
Synthesis of the 5-Bromo-2-ethoxyphenyl Intermediate:
-
Bromination of 2-ethoxyphenol using in acetic acid, followed by purification.
-
-
Propenamide Coupling:
-
Condensation of the benzodioxol-5-amine with (E)-3-(5-bromo-2-ethoxyphenyl)acryloyl chloride under basic conditions (e.g., ).
-
Table 2: Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Expected Yield (%) |
|---|---|---|
| Benzodioxole formation | Catechol, , , 110°C | 65–75 |
| Bromination | , , 25°C | 80–85 |
| Amide coupling | Acryloyl chloride, , , 0°C→RT | 70–78 |
Chemical Properties and Reactivity
The compound’s reactivity is governed by three functional domains:
Enamide Group (CH=CH−C(=O)−N\text{CH}=\text{CH}-\text{C}(=\text{O})-\text{N}CH=CH−C(=O)−N)
-
Hydrolysis: Susceptible to acid- or base-mediated cleavage to carboxylic acids and amines.
-
Reduction: Catalytic hydrogenation () would yield the saturated amide derivative.
Aromatic Substitution
-
Bromine: A meta-directing group, enabling further electrophilic substitution (e.g., nitration).
-
Ethoxy Group: Ortho/para-directing, potentially facilitating sulfonation or halogenation.
Benzodioxole Ring
-
Oxidative Degradation: Susceptible to ring-opening under strong oxidizing conditions (e.g., ) to form dicarboxylic acids.
Comparative Analysis with Structural Analogs
Bioactivity Trends
-
Methoxy vs. Ethoxy: Ethoxy’s larger size may improve lipid solubility, enhancing blood-brain barrier penetration compared to methoxy analogs.
-
Bromine vs. Chlorine: Bromine’s higher atomic weight could increase radiative decay rates in fluorescent probes.
Synthetic Challenges
-
Steric Hindrance: The 2-ethoxy group complicates electrophilic substitution on the phenyl ring compared to unsubstituted derivatives.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume